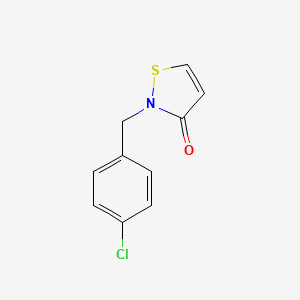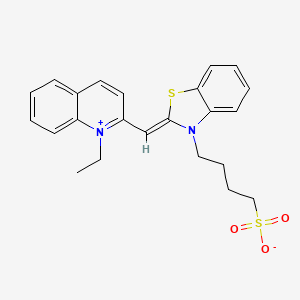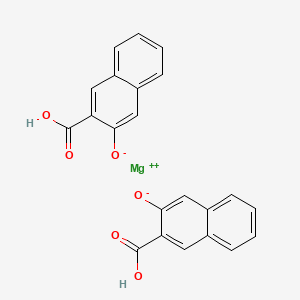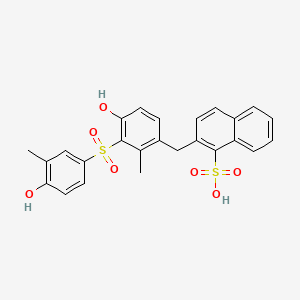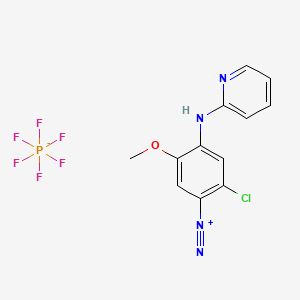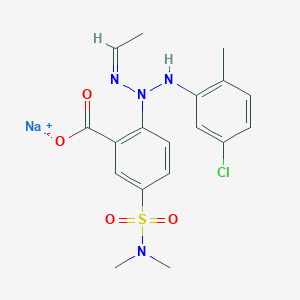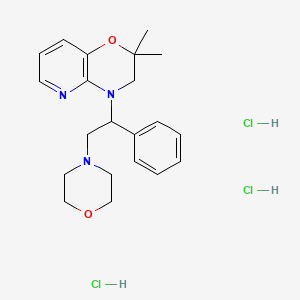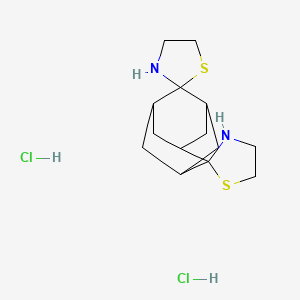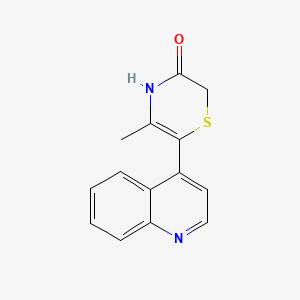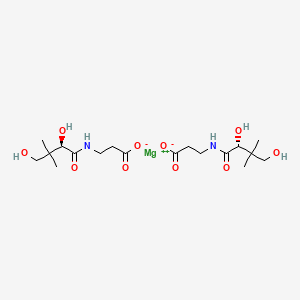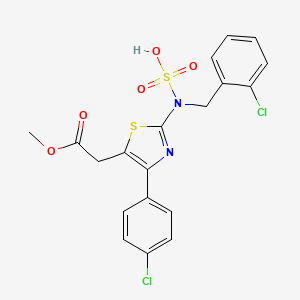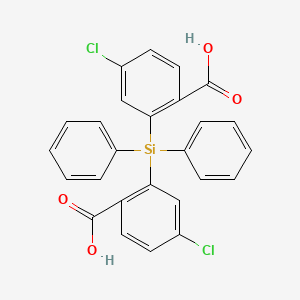
Benzoic acid, 4-chloro-, diphenylsilylene ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-chloro-, diphenylsilylene ester: is an organic compound that belongs to the class of silyl esters It is derived from benzoic acid, which is substituted with a chlorine atom at the para position and esterified with diphenylsilylene
準備方法
Synthetic Routes and Reaction Conditions: The preparation of benzoic acid, 4-chloro-, diphenylsilylene ester typically involves the esterification of 4-chlorobenzoic acid with diphenylsilylene. The reaction is usually carried out in the presence of a catalyst, such as a mineral acid, to facilitate the esterification process. The general reaction can be represented as follows:
4-Chlorobenzoic acid+Diphenylsilylene→Benzoic acid, 4-chloro-, diphenylsilylene ester+Water
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of advanced catalytic systems to enhance yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently.
化学反応の分析
Types of Reactions: Benzoic acid, 4-chloro-, diphenylsilylene ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The chlorine atom in the para position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: In organic synthesis, benzoic acid, 4-chloro-, diphenylsilylene ester can be used as a precursor for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology and Medicine:
Industry: In the materials science industry, this compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
The mechanism by which benzoic acid, 4-chloro-, diphenylsilylene ester exerts its effects is primarily through its chemical reactivity. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, the ester group may be targeted by oxidizing agents, leading to the formation of carboxylic acids.
類似化合物との比較
Benzoic acid, 4-chloro-: This compound is similar in structure but lacks the diphenylsilylene ester group.
Diphenylsilylene esters: These compounds share the diphenylsilylene ester group but may have different substituents on the aromatic ring.
Uniqueness: Benzoic acid, 4-chloro-, diphenylsilylene ester is unique due to the presence of both the 4-chloro substituent and the diphenylsilylene ester group. This combination imparts distinct chemical properties, such as increased reactivity and potential for selective functionalization, making it valuable in various applications.
特性
CAS番号 |
129472-15-7 |
|---|---|
分子式 |
C26H18Cl2O4Si |
分子量 |
493.4 g/mol |
IUPAC名 |
2-[(2-carboxy-5-chlorophenyl)-diphenylsilyl]-4-chlorobenzoic acid |
InChI |
InChI=1S/C26H18Cl2O4Si/c27-17-11-13-21(25(29)30)23(15-17)33(19-7-3-1-4-8-19,20-9-5-2-6-10-20)24-16-18(28)12-14-22(24)26(31)32/h1-16H,(H,29,30)(H,31,32) |
InChIキー |
GBQTWAWVQUDERK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3)Cl)C(=O)O)C4=C(C=CC(=C4)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


